molecular formula C18H20FNO6 B2424961 (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate CAS No. 1158442-03-5

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate

Cat. No.: B2424961
CAS No.: 1158442-03-5
M. Wt: 365.357
InChI Key: SYUHMQFKPHXDQG-UHFFFAOYSA-N
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Description

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate typically involves the reaction of 2,3-dimethoxybenzyl chloride with 4-fluorobenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting amine is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethoxy-benzyl)-(4-chloro-benzyl)-amine oxalate
  • (2,3-Dimethoxy-benzyl)-(4-bromo-benzyl)-amine oxalate
  • (2,3-Dimethoxy-benzyl)-(4-methyl-benzyl)-amine oxalate

Uniqueness

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2.C2H2O4/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;3-1(4)2(5)6/h3-9,18H,10-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUHMQFKPHXDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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